molecular formula C31H46 B8504915 9-n-Octadecylfluorene

9-n-Octadecylfluorene

Cat. No. B8504915
M. Wt: 418.7 g/mol
InChI Key: ZQUQULWHJOIKLB-UHFFFAOYSA-N
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Patent
US08969624B2

Procedure details

Fluorene (7.0 g, 42.1 mmol), n-BuLi (17.35 ml, 43.4 mmol, 2.5 M in hexane), RX=1-bromooctadecane (14.53 g, 43.6 mmol). Following the usual workup 44 was isolated as a white solid (15.5 g, 88%), Rf 0.73 (cyclohexane).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
17.35 mL
Type
reactant
Reaction Step Three
Quantity
14.53 g
Type
reactant
Reaction Step Four
Name
Yield
88%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[Li]CCCC.Br[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37]>C1CCCCC1>[CH2:37]([CH:12]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[C:13]1=[CH:1][CH:2]=[CH:3][CH:4]=2)[CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3CC12
Step Three
Name
Quantity
17.35 mL
Type
reactant
Smiles
[Li]CCCC
Step Four
Name
Quantity
14.53 g
Type
reactant
Smiles
BrCCCCCCCCCCCCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)C1C2=CC=CC=C2C=2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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